molecular formula C19H19N3O4 B2684975 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034465-56-8

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2684975
M. Wt: 353.378
InChI Key: SJIMOXZDMLQVBN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. Pyridine derivatives have been studied for their anti-tubercular activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, followed by the attachment of the other functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would contribute to the three-dimensional shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The pyrrolidine and pyridine rings, for example, might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridine rings might affect its solubility, melting point, and other properties .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Anti-tubercular Agents

    • Application : Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Results : Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Future Directions

Future research on this compound could involve further exploration of its biological activity and potential therapeutic uses. Additionally, modifications to the molecular structure could be made to improve its properties or to investigate the structure-activity relationship .

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)11-21-19(24)16-12-25-14-4-1-2-5-15(14)26-16/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIMOXZDMLQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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